Bay 41-2272 - 256376-24-6

Bay 41-2272

Catalog Number: EVT-260996
CAS Number: 256376-24-6
Molecular Formula: C20H17FN6
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 41-2272 is a synthetic compound developed by Bayer AG in Germany. [, ] It is classified as a soluble guanylate cyclase (sGC) stimulator and is recognized for its role in nitric oxide (NO)-independent sGC activation. [, , ] BAY 41-2272 has been widely investigated in scientific research for its therapeutic potential in various cardiovascular and fibrotic diseases. [, , , ]

YC-1 [3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole]

    BAY 60-2770

    • Compound Description: BAY 60-2770 is a newer generation, NO-independent sGC activator. It exhibits greater efficacy in activating oxidized sGC compared to stimulators like Bay 41-2272. []
    • Relevance: BAY 60-2770 represents a significant advancement over Bay 41-2272 in its ability to activate sGC even in disease states where the enzyme may be oxidized and less responsive to NO or stimulators. This difference highlights the evolution of drug development targeting sGC, with activators like BAY 60-2770 potentially offering advantages in conditions with oxidative stress. [, , ]

    Riociguat (BAY 63-2521)

    • Relevance: Riociguat, similar to Bay 41-2272, demonstrates beneficial effects in preclinical models of fibrosis and pulmonary hypertension. It acts as an sGC stimulator, enhancing the enzyme's activity and promoting cGMP production. The clinical success of Riociguat underscores the therapeutic potential of targeting the NO-sGC-cGMP pathway in cardiovascular diseases and further validates the research conducted with Bay 41-2272. [, ]

    ODQ [1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one]

    • Relevance: ODQ serves as an essential pharmacological tool to dissect the mechanism of action of Bay 41-2272. By inhibiting sGC, ODQ helps determine whether the effects of Bay 41-2272 are dependent on sGC activation and subsequent cGMP production. Studies utilizing ODQ have shown that while some effects of Bay 41-2272 are sGC-dependent, others may involve cGMP-independent pathways. [, , , ]

    8-Br-cGMP

    • Relevance: 8-Br-cGMP serves as a valuable tool to investigate the role of cGMP in the vascular effects of Bay 41-2272. By directly activating the cGMP pathway downstream of sGC, researchers can determine if the observed relaxations are mediated solely through cGMP or involve additional mechanisms. []

    Nitroglycerin (NTG)

    • Relevance: Nitroglycerin serves as a comparator to Bay 41-2272 in several studies, allowing researchers to understand the distinct pharmacological profiles of NO donors and sGC stimulators. While both ultimately increase cGMP levels, they differ in their mechanisms and duration of action. Additionally, studying the combined effects of Bay 41-2272 and nitroglycerin provides insights into potential synergistic interactions for therapeutic benefit. [, ]
    • Relevance: Sildenafil, by inhibiting PDE5, enhances the effects of endogenously produced NO. In the context of research on Bay 41-2272, sildenafil is often used to investigate the contribution of PDE5-mediated cGMP degradation to the observed vascular responses. Comparisons between the effects of Bay 41-2272 and sildenafil help elucidate the advantages and potential limitations of each approach in modulating the NO-sGC-cGMP pathway. [, , ]
    Overview

    Bay 41-2272 is a potent soluble guanylyl cyclase stimulator that has garnered attention for its role in cardiovascular research and potential therapeutic applications. It acts at a nitric oxide-independent regulatory site on the soluble guanylyl cyclase enzyme, enhancing the production of cyclic guanosine monophosphate, which plays a crucial role in vasodilation and other physiological processes. This compound is classified as a small molecule drug and is primarily studied for its effects on vascular function and blood pressure regulation.

    Source and Classification

    Bay 41-2272, with the chemical formula C20H17FN6 and a molecular weight of 360.39 g/mol, is synthesized as a part of research into cardiovascular pharmacology. It is classified under the category of soluble guanylyl cyclase stimulators, which are compounds that activate the soluble guanylyl cyclase enzyme, leading to increased levels of cyclic guanosine monophosphate in cells. This mechanism is particularly significant in the context of hypertension and other cardiovascular diseases.

    Synthesis Analysis

    The synthesis of Bay 41-2272 involves multiple steps that incorporate various organic reactions to construct its complex molecular structure. While specific synthetic pathways may vary, a general approach includes:

    1. Starting Materials: The synthesis typically begins with readily available aromatic compounds and involves reactions such as Friedel-Crafts acylation, nucleophilic substitutions, and cyclization reactions.
    2. Intermediate Formation: Key intermediates are formed through selective functional group transformations, ensuring that the final product retains the necessary structural features for biological activity.
    3. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate Bay 41-2272 from byproducts and unreacted materials.

    Technical details regarding specific reagents and conditions can be found in specialized chemical literature.

    Molecular Structure Analysis

    Bay 41-2272's molecular structure is characterized by a complex arrangement that includes:

    • Aromatic Rings: The compound features multiple aromatic systems that contribute to its stability and interaction with biological targets.
    • Functional Groups: Key functional groups include a pyrimidine core and various nitrogen-containing moieties that enhance its solubility and reactivity.

    The three-dimensional conformation of Bay 41-2272 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with soluble guanylyl cyclase.

    Chemical Reactions Analysis

    Bay 41-2272 participates in several important chemical reactions relevant to its pharmacological activity:

    1. Activation of Soluble Guanylyl Cyclase: The primary reaction involves the binding of Bay 41-2272 to soluble guanylyl cyclase, resulting in increased production of cyclic guanosine monophosphate from guanosine triphosphate.
    2. Inhibition of Platelet Aggregation: Bay 41-2272 has been shown to inhibit platelet aggregation through its action on cyclic guanosine monophosphate pathways.
    3. Vasorelaxation: The compound induces vasorelaxation in vascular smooth muscle cells, contributing to its antihypertensive effects.

    These reactions underscore the compound's potential therapeutic benefits in managing cardiovascular diseases.

    Mechanism of Action

    The mechanism of action of Bay 41-2272 primarily revolves around its interaction with soluble guanylyl cyclase:

    1. Binding: Bay 41-2272 binds to a regulatory site on the soluble guanylyl cyclase enzyme, independent of nitric oxide.
    2. Cyclic Guanosine Monophosphate Production: This binding activates the enzyme, leading to an increase in cyclic guanosine monophosphate levels within cells.
    3. Physiological Effects: Elevated cyclic guanosine monophosphate levels result in smooth muscle relaxation, vasodilation, and ultimately lower blood pressure.

    This mechanism highlights Bay 41-2272's role in enhancing vascular function and combating hypertension.

    Physical and Chemical Properties Analysis

    Bay 41-2272 exhibits several notable physical and chemical properties:

    • Solubility: It demonstrates good solubility in organic solvents such as dimethyl sulfoxide.
    • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions (e.g., refrigeration) to maintain its integrity over time.
    • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range indicative of its crystalline nature.

    These properties are critical for researchers when considering experimental applications involving Bay 41-2272.

    Applications

    Bay 41-2272 has several significant applications in scientific research:

    1. Cardiovascular Research: It is extensively used to study mechanisms of vasodilation, blood pressure regulation, and endothelial function.
    2. Hypertension Treatment Studies: Research involving Bay 41-2272 explores its potential as an alternative therapeutic agent for managing hypertension, especially when combined with antioxidants to mitigate oxidative stress effects.
    3. Pharmacological Investigations: The compound serves as a tool for investigating the role of cyclic guanosine monophosphate in various physiological processes beyond cardiovascular health.

    Properties

    CAS Number

    256376-24-6

    Product Name

    Bay 41-2272

    IUPAC Name

    5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-amine

    Molecular Formula

    C20H17FN6

    Molecular Weight

    360.4 g/mol

    InChI

    InChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25)

    InChI Key

    ATOAHNRJAXSBOR-UHFFFAOYSA-N

    SMILES

    C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    3-(4-Amino-5-cyclopropylpyrimidine-2-yl)-1-(2-fluorobenzyl)-1H-pyrazolo(3,4-b)pyridine
    BAY 41-2272
    BAY412272

    Canonical SMILES

    C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.